molecular formula C23H29Cl2N3O B10793850 4-(3,4-Dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine

4-(3,4-Dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B10793850
M. Wt: 434.4 g/mol
InChI Key: HFOWUCXCCMJFIB-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is a complex organic compound with a unique structure that includes a dichlorophenyl group, a piperidine ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the dichlorophenyl group and the piperidine ring is usually accomplished through nucleophilic substitution reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H29Cl2N3O

Molecular Weight

434.4 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-methyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-1H-2,6-naphthyridine

InChI

InChI=1S/C23H29Cl2N3O/c1-27-15-18-13-23(29-11-5-10-28-8-3-2-4-9-28)26-14-19(18)20(16-27)17-6-7-21(24)22(25)12-17/h6-7,12-14,20H,2-5,8-11,15-16H2,1H3

InChI Key

HFOWUCXCCMJFIB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CN=C(C=C2C1)OCCCN3CCCCC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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